![molecular formula C16H15ClN2O2 B12883240 8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione CAS No. 25943-52-6](/img/structure/B12883240.png)
8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Bicyclo[221]heptan-2-ylamino)-7-chloroquinoline-5,6-dione is a complex organic compound that features a unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, which is used to construct the bicyclic framework. This is followed by a series of functional group transformations to introduce the amino and chloroquinoline moieties. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the purification processes are streamlined to ensure the compound meets the required purity standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to a dihydroquinoline.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while reduction can produce dihydroquinoline compounds.
Wissenschaftliche Forschungsanwendungen
8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The chloroquinoline moiety is known to interfere with cellular processes, making this compound a potential candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: Shares the bicyclic framework but lacks the quinoline and chloro groups.
7-Chloroquinoline: Contains the quinoline moiety but lacks the bicyclic structure.
8-Aminoquinoline: Similar in structure but without the bicyclic component.
Uniqueness
8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione is unique due to the combination of its bicyclic structure and the presence of both amino and chloroquinoline groups. This combination imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.
Eigenschaften
CAS-Nummer |
25943-52-6 |
|---|---|
Molekularformel |
C16H15ClN2O2 |
Molekulargewicht |
302.75 g/mol |
IUPAC-Name |
8-(2-bicyclo[2.2.1]heptanylamino)-7-chloroquinoline-5,6-dione |
InChI |
InChI=1S/C16H15ClN2O2/c17-12-14(19-11-7-8-3-4-9(11)6-8)13-10(2-1-5-18-13)15(20)16(12)21/h1-2,5,8-9,11,19H,3-4,6-7H2 |
InChI-Schlüssel |
WYYSANUGHBCVQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CC2NC3=C(C(=O)C(=O)C4=C3N=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[5-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one](/img/structure/B12883164.png)
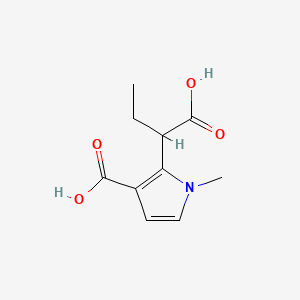

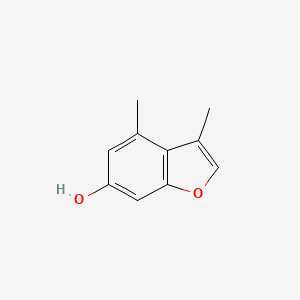
![N-[2-(1-benzofuran-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12883198.png)
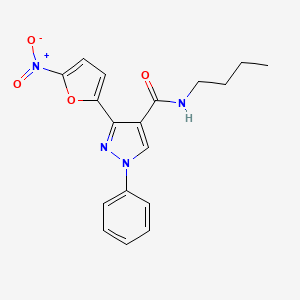
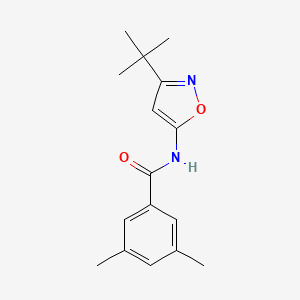
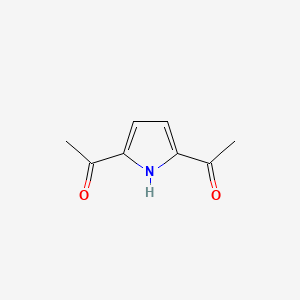
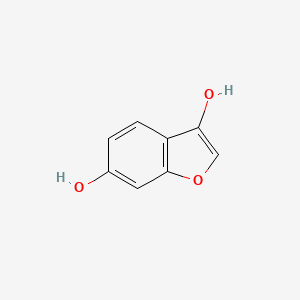
![5-[1-(4-Chlorophenyl)cyclobutyl]-1H-pyrazol-3-amine](/img/structure/B12883244.png)
![(3aR,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B12883248.png)
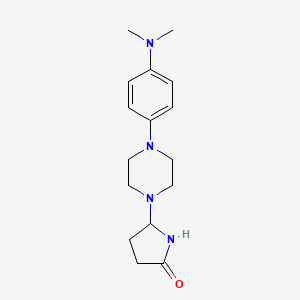
![4-Bromo-2-ethoxybenzo[d]oxazole](/img/structure/B12883251.png)
